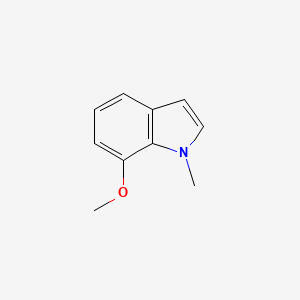

7-methoxy-1-methyl-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in organic and biological sciences. This structural motif is present in a vast number of biologically active natural products, most notably the essential amino acid tryptophan. Tryptophan serves as a biosynthetic precursor to a wide variety of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), which regulate numerous physiological processes.

The unique electronic properties of the indole ring system make it a versatile building block in organic synthesis. It is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. The nitrogen atom in the pyrrole ring can also be functionalized, further expanding the chemical space accessible from the indole core. This reactivity has been harnessed by chemists to create extensive libraries of indole derivatives for drug discovery and material science. Consequently, the indole scaffold is a key component in many approved pharmaceuticals with a broad range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral agents.

Overview of Methoxy-Substituted Indoles and Their Research Interest

The introduction of a methoxy (B1213986) group (-OCH3) onto the indole nucleus significantly influences its chemical and biological properties. chemspider.com Methoxy groups are electron-donating, which can enhance the electron density of the indole ring system and modulate its reactivity in chemical transformations. chemspider.com The position of the methoxy substituent is crucial, as it can direct the outcome of subsequent reactions and alter the molecule's interaction with biological targets. chemicalbook.com

Research has shown that the placement of a methoxy group can impact the biological activity of indole derivatives, leading to compounds with potent and sometimes novel mechanisms of action. chemicalbook.com For instance, the position of a methoxy group on an indolyl-pyridinyl-propenone core was found to switch the compound's anticancer activity from inducing a non-apoptotic form of cell death to disrupting microtubules. chemicalbook.com Methoxy-substituted indoles are also key intermediates in the synthesis of complex natural products and pharmaceuticals. chemspider.com The study of these compounds continues to be an active area of research, driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships.

Structural Elucidation and Core Architectural Features of 7-Methoxy-1-methyl-1H-indole as a Research Subject

7-Methoxy-1-methyl-1H-indole is an aromatic heterocyclic compound with the chemical formula C₁₀H₁₁NO. wikipedia.org Its core architecture consists of the fundamental indole ring system. This is substituted at position 7 of the benzene ring with a methoxy group (-OCH3) and at position 1, the nitrogen of the pyrrole ring, with a methyl group (-CH3).

The presence and position of these two functional groups are key to the molecule's specific properties. The methyl group at the N1 position removes the acidic proton found in many indoles, which can alter its reactivity and intermolecular interactions. The methoxy group at C7, being on the benzene portion of the indole, influences the electronic distribution of the entire ring system.

While detailed research findings specifically for 7-methoxy-1-methyl-1H-indole are not extensively documented in publicly available literature, its structure can be understood through the analysis of its parent compound, 7-methoxy-1H-indole, and its isomers. The synthesis of such a compound would typically involve the methylation of the nitrogen of 7-methoxy-1H-indole or building the indole ring from a suitably substituted aniline (B41778) precursor.

The characterization of 7-methoxy-1-methyl-1H-indole would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its distinct structure.

Physicochemical Properties of 7-Methoxy-1-methyl-1H-indole and Related Compounds

The following table outlines some of the key physicochemical properties of 7-methoxy-1-methyl-1H-indole and its parent and isomeric compounds. This comparative data highlights the influence of the methyl and methoxy group positions on the molecular characteristics.

| Property | 7-Methoxy-1-methyl-1H-indole | 7-Methoxy-1H-indole | 4-Methoxy-1-methyl-1H-indole | 5-Methoxy-1-methyl-1H-indole |

| Molecular Formula | C₁₀H₁₁NO | C₉H₉NO nih.gov | C₁₀H₁₁NO mdpi.com | C₁₀H₁₁NO chemicalbook.com |

| Molecular Weight | 161.20 g/mol | 147.17 g/mol nih.gov | 161.20 g/mol mdpi.com | 161.20 g/mol chemicalbook.com |

| IUPAC Name | 7-methoxy-1-methyl-1H-indole | 7-methoxy-1H-indole nih.gov | 4-methoxy-1-methylindole mdpi.com | 5-methoxy-1-methylindole chemicalbook.com |

| CAS Number | Not readily available | 3189-22-8 nih.gov | 7556-35-6 mdpi.com | 2521-13-3 chemicalbook.com |

| XLogP3 | Not readily available | 2.8 nih.gov | Not readily available | 2.7 chemicalbook.com |

Spectroscopic Data of Methoxy-Methyl-Indole Isomers

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Methoxy-3-methyl-1H-indole rsc.org | CDCl₃ | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) rsc.org | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 rsc.org |

| 7-Bromo-3-methyl-1H-indole rsc.org | CDCl₃ | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H) rsc.org | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 rsc.org |

Note: The data provided is for isomeric and related structures to give an indication of the expected spectral regions for 7-methoxy-1-methyl-1H-indole. The exact chemical shifts for the target compound will vary.

Properties

IUPAC Name |

7-methoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-4-3-5-9(12-2)10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAZJKTUIFSUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methoxy 1 Methyl 1h Indole and Its Derivatives

Classical and Modern Indole (B1671886) Synthesis Approaches Applicable to Methoxy-Indoles

A variety of synthetic methods for constructing methoxy-activated indoles have been reported, with classical named reactions such as the Fischer, Bischler, and Hemetsberger syntheses being among the most common strategies. chim.it Modern palladium-catalyzed methods have further expanded the synthetic arsenal, offering greater flexibility and functional group tolerance.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole core from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a diimine. This intermediate then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org

For the synthesis of 7-methoxyindoles, the corresponding 2-methoxyphenylhydrazine is the required starting material. One synthetic study detailed the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone to yield ethyl 7-methoxyindole-2-carboxylate. nih.gov However, this reaction can be complicated by the formation of abnormal products; for instance, using HCl/EtOH as the catalyst led to ethyl 6-chloroindole-2-carboxylate as the major product, a result of cyclization occurring on the side of the methoxy (B1213986) group substituent. nih.gov To synthesize the title compound, 7-methoxy-1-methyl-1H-indole, one would react 2-methoxyphenylhydrazine with a suitable carbonyl compound, followed by N-methylation of the resulting indole.

Recent advancements include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical pathway and expanding the reaction's scope. wikipedia.org

Bischler-Möhlau Indole Synthesis Variants

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine to produce a 2-aryl-indole. wikipedia.org The mechanism involves the initial formation of an α-arylamino-ketone, which then reacts with a second molecule of the arylamine, followed by electrophilic cyclization and aromatization. wikipedia.org Historically, this method has been limited by harsh reaction conditions and often suffers from poor yields and unpredictable regioselectivity. wikipedia.orgnih.gov

When applied to methoxy-substituted anilines, such as m-anisidine, for the synthesis of methoxy-indoles, the regiochemical outcome can be difficult to control. nih.govrsc.org For instance, the reaction of 3-methoxyaniline with an α-bromoacetophenone can proceed through competing mechanistic pathways, leading to mixtures of isomeric indole products. nih.gov Despite these challenges, the Bischler-Möhlau reaction has been successfully used to prepare 5-methoxy-substituted indoles. rsc.org A modified procedure using microwave irradiation in hexafluoroisopropanol (HFIP) has been shown to improve yields, as demonstrated in the synthesis of 5-methoxy-1-methyl-3-phenyl-1H-indole. mdpi.com

Hemetsberger Indole Synthesis Applications

The Hemetsberger indole synthesis is a thermal decomposition of α-azidocinnamate esters, which are typically prepared from the condensation of an aryl aldehyde and an azidoacetate. researchgate.netresearchgate.net This method reliably produces indole-2-carboxylates. researchgate.net It is considered a key strategy for preparing methoxy-activated indoles. chim.it

To prepare a 7-methoxyindole (B1360046) derivative, the synthesis would commence with 2-methoxybenzaldehyde. Condensation with an ester of azidoacetic acid would yield the corresponding ethyl α-azido-2-methoxycinnamate. Subsequent thermolysis, often in a high-boiling solvent like xylene, induces cyclization via a nitrene intermediate to form the indole-2-carboxylate. researchgate.netresearchgate.net The N-methyl group of the title compound would be introduced in a subsequent alkylation step. The method's reliability makes it a valuable tool, provided the necessary aryl aldehyde is accessible. researchgate.net Microwave-assisted Hemetsberger synthesis has been developed as a rapid and efficient alternative to conventional heating. openmedicinalchemistryjournal.com

Reissert Indole Synthesis for Methoxy-Indole-2-Carboxylates

The Reissert indole synthesis is a well-established two-step method for preparing indole-2-carboxylates from o-nitrotoluenes. derpharmachemica.com The process begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic ester. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, to yield the indole-2-carboxylic acid or its ester. wikipedia.orgakjournals.com

This method is directly applicable to the synthesis of methoxy-indole-2-carboxylates. For example, ethyl 5-methoxy-1H-indole-2-carboxylate has been successfully prepared from 4-methoxy-2-nitrotoluene. derpharmachemica.comakjournals.com To obtain the 7-methoxy isomer, the starting material would be 2-methoxy-6-nitrotoluene. Subsequent decarboxylation and N-methylation would be required to arrive at 7-methoxy-1-methyl-1H-indole. The use of continuous flow hydrogenation for the reduction step has been shown to be an effective modern adaptation of this classical synthesis. akjournals.com

Other Established Named Reactions for Indole Core Construction

Several other named reactions provide powerful routes to methoxy-substituted indoles.

Bartoli Indole Synthesis : This reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent is one of the most direct and flexible methods for preparing 7-substituted indoles. bhu.ac.inwikipedia.org The reaction requires three equivalents of the Grignard reagent and is believed to proceed via a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org The steric bulk of the ortho-substituent is often crucial for success. wikipedia.org A modification using an ortho-bromo directing group, which is later removed, has expanded the scope of the reaction. wikipedia.org For the synthesis of a 7-methoxyindole, one would start with 1-methoxy-2-nitrobenzene.

Larock Indole Synthesis : This palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne is a highly versatile method for producing polysubstituted indoles. nih.govwikipedia.org The reaction generally does not require N-protection of the aniline (B41778) and tolerates a wide range of functional groups. nih.gov Regioselectivity is typically controlled by the sterics of the alkyne substituents, with the bulkier group being directed to the C2 position. scripps.edu The synthesis of 2,3-disubstituted 5-methoxyindoles has been demonstrated using this approach. nih.gov

Nenitzescu Indole Synthesis : This reaction condenses a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.org While methoxy groups can be present on the enamine component, the reaction is primarily a route to 5-hydroxyindoles and not directly applicable to the synthesis of 7-methoxyindoles without significant modification of the quinone starting material. wikipedia.orgrevistadechimie.ro

Madelung Indole Synthesis : In its classical form, the Madelung synthesis is the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The harsh conditions limit its applicability. bhu.ac.in However, modern variants using organolithium bases allow the reaction to proceed under much milder conditions. bhu.ac.in The Smith-modified Madelung synthesis, which employs organolithium reagents on 2-alkyl-N-trimethylsilyl anilines, has proven effective for anilines bearing methoxy groups. wikipedia.org

Table 1: Overview of Indole Synthesis Methodologies for Methoxy-Indoles

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Product | Relevance to 7-Methoxyindoles |

|---|---|---|---|---|

| Fischer | 2-Methoxyphenylhydrazine, Carbonyl compound | Acid catalyst (e.g., PPA, ZnCl₂) | Substituted 7-methoxyindole | Direct but can have regioselectivity issues. nih.gov |

| Bischler-Möhlau | 3-Methoxyaniline, α-Halo-ketone | Heat, excess aniline, microwave irradiation | 2-Aryl-methoxyindole | Applicable but often gives low yields and isomer mixtures. wikipedia.orgnih.gov |

| Hemetsberger | 2-Methoxybenzaldehyde, Azidoacetate | Thermolysis (e.g., refluxing xylene) | 7-Methoxyindole-2-carboxylate | Reliable and efficient route to the core structure. researchgate.netresearchgate.net |

| Reissert | 2-Methoxy-6-nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), then reduction (e.g., H₂/Pd) | 7-Methoxyindole-2-carboxylate | Reliable classical method for the carboxylated precursor. derpharmachemica.comwikipedia.org |

| Bartoli | 1-Methoxy-2-nitrobenzene, Vinyl Grignard | 3 eq. Grignard reagent | 7-Methoxyindole | Highly effective and direct route to 7-substituted indoles. wikipedia.org |

| Larock | 2-Iodo-3-methoxyaniline, Alkyne | Pd catalyst, base (e.g., K₂CO₃), ligand | 2,3-Disubstituted 7-methoxyindole | Versatile, high functional group tolerance. nih.govwikipedia.org |

| Madelung | N-Acyl-2-methyl-3-methoxyaniline | Strong base (e.g., t-BuOK, BuLi), high temp/mild conditions | Substituted 7-methoxyindole | Applicable, with modern variants improving scope. wikipedia.orgbhu.ac.in |

Regioselective Functionalization Strategies for the Indole Scaffold

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution reactions, which predominantly occur at the C3 position of the pyrrole (B145914) ring. bhu.ac.in In 7-methoxy-1-methyl-1H-indole, the inherent reactivity of the indole core is modulated by the electronic effects of the substituents. The N-methyl group slightly increases the electron density of the ring, while the 7-methoxy group is a powerful electron-donating group that strongly activates the benzene (B151609) portion of the molecule towards electrophilic attack, primarily at the ortho (C6) and para (C4) positions.

This leads to competition between functionalization at the electronically rich C3 position and the methoxy-activated C4 and C6 positions.

Electrophilic Substitution : Studies on 7-methoxyindole have shown that electrophilic attack can yield a mixture of products. For example, dimerization reactions can lead to substitution at both the C3 position (driven by indole reactivity) and the C4 position (activated by the methoxy group). nih.gov Halogenation of methoxy-indoles, such as the bromination of methyl 5,6-dimethoxy-1H-indole-2-carboxylate, occurs regioselectively at the C3 position. chim.it Photochemically driven C-H formylation of methoxy-substituted indoles with methanol (B129727) has also been shown to proceed at the C3 position, requiring a free N-H group for the reaction to occur. acs.org

C-H Activation/Functionalization : Modern synthetic methods focusing on transition-metal-catalyzed C-H activation offer alternative strategies for regioselective functionalization that can override the intrinsic reactivity patterns. For example, rhodium(II)-catalyzed coupling of N-H indoles with diazo compounds has been shown to selectively functionalize the C6 position. snnu.edu.cn In a complementary fashion, studies on 4-methoxyindoles have demonstrated that functionalization can be directed exclusively to the C7 position, highlighting the powerful role that substituents play in directing these advanced transformations. snnu.edu.cn Iodine-catalyzed C3-arylation of indoles, including 5-methoxyindole (B15748), with p-quinols proceeds in excellent yield, demonstrating a reliable method for C3 functionalization. ias.ac.in

The choice of reaction conditions and reagents is therefore critical in directing the functionalization of the 7-methoxy-1-methyl-1H-indole scaffold to the desired position, whether it be C3, C4, or C6, enabling the synthesis of a diverse array of complex derivatives.

Table 2: Regioselective Functionalization of Methoxy-Indoles

| Reaction Type | Reagents | Substrate Example | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 5,6-Dimethoxyindole-2-carboxylate | C3 | chim.it |

| Arylation | p-Quinol, I₂ catalyst | 5-Methoxyindole | C3 | ias.ac.in |

| Formylation | Methanol, Ru catalyst, light | 4-Methoxy-1H-indole | C3 | acs.org |

| C-H Alkylation | Diazo compound, Rh(II) catalyst | 2-Substituted Indole | C6 | snnu.edu.cn |

| Dimerization | Acid catalyst | 7-Methoxyindole | C3 and C4 | nih.gov |

N-Alkylation for the Introduction of the 1-Methyl Group

The introduction of a methyl group at the N-1 position of the indole ring is a fundamental transformation in the synthesis of 7-methoxy-1-methyl-1H-indole. Traditional N-alkylation methods often involve a two-step process: deprotonation of the indole nitrogen with a strong base to form an indolide anion, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. google.com

However, more recent and efficient methods have been developed. One such approach utilizes dimethyl carbonate (DMC) in the presence of a catalytic amount of an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This catalytic process can provide quantitative yields of the N-methylated product under relatively mild conditions (e.g., heating at 90°C). google.com The choice of base is critical, as other bases like N,N-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of undesired byproducts. google.com

In the context of more complex indole derivatives, N-alkylation can be strategically performed at different stages of the synthesis. For instance, in the preparation of a key intermediate for cannabinoid ligands, N-alkylation of 7-methoxy-2-methylindole was carried out prior to the introduction of a carboxylate group at the 3-position to avoid competitive C-alkylation. semanticscholar.org This reaction employed potassium hydroxide (B78521) as the base in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org

Furthermore, enantioselective N-alkylation of indoles can be achieved using chiral catalysts. A dinuclear zinc-ProPhenol complex has been shown to effectively catalyze the N-alkylation of various indole derivatives with aldimines, yielding N-alkylated products in good yields and with high enantiomeric ratios. nih.gov This method demonstrates the potential for controlling stereochemistry during the introduction of substituents at the indole nitrogen.

| N-Alkylation Method | Reagents and Conditions | Starting Material | Product | Yield | Reference |

| Catalytic N-methylation | Dimethyl carbonate (DMC), DABCO (10 mol%), 90°C | Indole | N-methylindole | Quantitative | google.com |

| Base-mediated N-alkylation | 4-(2-chloroethyl)morpholine hydrochloride, KOH, DMSO | 7-methoxy-2-methyl-1H-indole | 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine | Smoothly formed | semanticscholar.org |

| Enantioselective N-alkylation | Aldimine, Dinuclear Zinc-ProPhenol catalyst | Indole | N-alkylated indole | Up to 86% | nih.gov |

Site-Specific Methoxy Group Introduction at the 7-Position

The regioselective introduction of a methoxy group at the C-7 position of the indole ring is a crucial step in the synthesis of the target compound. One common strategy involves the use of a starting material that already contains a precursor to the methoxy group at the desired position. For example, a synthetic route to methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate starts from 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid. nih.gov The bromo group at the 7-position is replaced by a methoxy group through a copper(I)-catalyzed reaction with sodium methoxide (B1231860) in a mixture of methanol and DMF. nih.gov

Another approach involves the functionalization of a pre-formed indole core. Direct C-H activation provides a powerful tool for the site-selective introduction of functional groups. While direct C-7 methoxylation can be challenging, strategies involving directing groups on the indole nitrogen have been developed to achieve high regioselectivity for functionalization at the C-7 position. researchgate.net These directing groups can chelate to a metal catalyst, guiding the functionalization to the adjacent C-7 position.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring (e.g., Bromination at C-4, Nitration)

The indole ring is susceptible to various electrophilic substitution reactions, and the position of substitution is influenced by the existing substituents. For 7-methoxy-1-methyl-1H-indole, the electron-donating methoxy group at C-7 and the methyl group at N-1 direct incoming electrophiles.

Bromination: The bromination of 7-methoxyindole typically occurs at the C-4 position. This can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). The control of reaction conditions, including temperature and stoichiometry, is crucial to prevent polybromination. The resulting 4-bromo-7-methoxy-1H-indole can then be further functionalized.

Nitration: Nitration of the indole ring is another important electrophilic substitution reaction. While specific examples for 7-methoxy-1-methyl-1H-indole are less common in the provided context, the general principles of indole nitration apply. The reaction is typically carried out with nitrating agents under controlled conditions to avoid degradation of the electron-rich indole nucleus. The position of nitration would be influenced by the directing effects of the existing methoxy and methyl groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indole ring is less common than electrophilic substitution but can be achieved if a good leaving group is present at a suitable position. For instance, a bromo or chloro substituent on the benzene portion of the indole can be displaced by a nucleophile, as seen in the methoxylation at C-7 mentioned earlier. nih.gov

| Reaction Type | Reagents and Conditions | Substrate | Product | Reference |

| Bromination | N-bromosuccinimide (NBS), DMF, 0–25°C | 7-methoxyindole | 4-bromo-7-methoxy-1H-indole | |

| Methoxylation (Nucleophilic Substitution) | CuI, CH₃ONa, CH₃OH/DMF, reflux | 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | 4-(benzyloxy)-7-methoxy-1H-indole-2-carboxylic acid derivative | nih.gov |

Catalytic Synthesis Approaches in 7-Methoxy-1-methyl-1H-indole Chemistry

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules like 7-methoxy-1-methyl-1H-indole. Various catalytic systems, including those based on transition metals and Lewis acids, have been employed to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed Heck cyclization)

Palladium catalysts are particularly versatile in indole synthesis. The Heck reaction, a palladium-catalyzed coupling of a vinylic or aryl halide with an alkene, can be adapted for the construction of the indole ring. While a direct example of a Heck cyclization to form 7-methoxy-1-methyl-1H-indole is not detailed in the provided search results, palladium-catalyzed reductive N-heteroannulation reactions of 2-nitrostyrenes represent a powerful method for indole synthesis. wvu.edu This approach involves the cyclization of a suitably substituted nitrostyrene (B7858105) precursor in the presence of a palladium catalyst and a reducing agent.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are instrumental in the functionalization of the indole core. nih.gov For instance, a 4-iodoindole derivative can be coupled with various boronic acids or terminal alkynes to introduce diverse substituents at the C-4 position. nih.gov

Indium(III) Chloride Catalysis in Indole Functionalization

Indium(III) chloride has emerged as a useful Lewis acid catalyst for various transformations involving indoles. It has been reported to catalyze the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate. nih.govtandfonline.com Interestingly, depending on the reaction conditions and the stoichiometry of the reactants, different products can be obtained. tandfonline.com In one instance, a reinvestigation of a reported synthesis of an indole derivative using indium(III) chloride catalysis revealed that the actual product was a newly substituted cyclopenta[b]indole (B15071945) derivative, highlighting the importance of thorough characterization. nih.gov Indium(III) chloride has also been used to catalyze the reaction of vinyl azides with indoles to produce 3-vinyl indoles. acs.org

| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |

| Indium(III) chloride | Reaction with ethyl acetoacetate | 5-hydroxy-1-methyl-1H-indole, ethyl acetoacetate | Ethyl 3-(5-hydroxy-1-methyl-1H-indol-3-yl)but-2-enoate | 58% | tandfonline.com |

| Indium(III) chloride | Reaction with ethyl acetoacetate | 1-methyl-1H-indole, ethyl acetoacetate | Substituted cyclopenta[b]indole derivative | 33% | nih.gov |

| Indium(III) chloride | Reaction with vinyl azide | Indole, vinyl azide | 3-vinyl indole | Excellent yields | acs.org |

Catalytic Aerobic Dehydrogenation of Indoline (B122111) Precursors

The dehydrogenation of indolines (2,3-dihydroindoles) offers a strategic and often milder alternative to de novo indole synthesis. researchgate.net This aromatization step is particularly useful in the final stages of a synthetic sequence. Catalytic aerobic dehydrogenation, which uses oxygen from the air as the ultimate oxidant, is an environmentally friendly and efficient method.

Various catalytic systems have been developed for this transformation. One notable system involves the use of an o-quinone-based catalyst, such as a 1,10-phenanthroline-5,6-dione (B1662461) (phd) ligated ruthenium complex, in combination with a cocatalyst like Co(salophen). nih.gov This system has been shown to be effective for the dehydrogenation of tertiary indolines to the corresponding indoles, even outperforming stoichiometric oxidants like DDQ in some cases. nih.gov For instance, the aerobic dehydrogenation of a pharmaceutical intermediate using this catalyst system afforded the desired indole in 91% isolated yield. nih.gov

Another catalytic system for aerobic dehydrogenation utilizes N-hydroxyphthalimide (NHPI) as a catalyst, sometimes in conjunction with a copper co-catalyst. researchgate.net This method has been successfully applied to the synthesis of various N-substituted indoles from their corresponding indolines. researchgate.net

| Catalytic System | Substrate Type | Key Features | Reference |

| [Ru(phd)₃]²⁺/Co(salophen) | Tertiary indolines | Uses air as oxidant, can outperform DDQ | nih.gov |

| N-hydroxyphthalimide (NHPI) | N-substituted indolines | Can be used with or without a copper cocatalyst | researchgate.net |

Green Chemistry and Sustainable Synthetic Routes

Conventional methods for indole synthesis are increasingly being replaced by more environmentally friendly approaches that utilize ionic liquids, water as a solvent, solid acid catalysts, microwave irradiation, and nanoparticles, often in solvent-free conditions. openmedicinalchemistryjournal.com

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method offers significant advantages, including enhanced reaction rates, improved energy efficiency, and cleaner reaction profiles compared to conventional heating. smolecule.com For instance, the Fischer indole synthesis, a cornerstone for preparing indole cores, can be significantly accelerated using microwave irradiation. researchgate.net In one example, the reaction of phenylhydrazine (B124118) and cyclohexanone (B45756) with p-toluenesulfonic acid under microwave irradiation (600 W for 3 minutes) yielded 1,2,3,4-tetrahydrocarbazole (B147488) in 91% yield. researchgate.net

Microwave assistance has also been successfully applied to the synthesis of methoxy-substituted indoles. chim.it For example, the synthesis of 4,6-dimethoxyindole (B1331502) was achieved by irradiating a paste of phenylhydrazine, pyruvic acid, zinc chloride, and phosphorus pentachloride in a microwave oven for 5 hours, resulting in a 79% yield. chim.it Another microwave-assisted method, the Leimgruber–Batcho reaction, has been developed for preparing various indoles and their heteroaromatic analogues, demonstrating good yields and high purities. The use of microwave irradiation in conjunction with ionic liquids has also been explored for the demethylation of methoxy-substituted 2-aryl indoles, showcasing the versatility of this technology. nih.gov

Ionic liquids (ILs) have gained prominence as environmentally friendly solvents and catalysts for a wide range of organic reactions. tandfonline.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. thieme-connect.com In the context of indole synthesis, ILs have been successfully employed in the Fischer indole synthesis. tandfonline.comthieme-connect.comrsc.org For instance, novel SO3H-functionalized ionic liquids have been designed and used as catalysts for the one-pot Fischer indole synthesis in water, affording various indoles in 68–96% yields. rsc.org The catalyst could be regenerated, making the process more sustainable. rsc.org

Task-specific ionic liquids (TSILs), such as sulfonic-acid-functionalized ILs, have been utilized as Brønsted acid catalysts for the efficient synthesis of 3-substituted indoles at room temperature under solvent-free conditions, with the catalyst being reusable for multiple runs. cdnsciencepub.com Chloroaluminate ionic liquids have also been used as both solvent and catalyst in the Fischer indole synthesis, offering a greener alternative to traditional, hazardous catalysts like PCl₃ and PPA. thieme-connect.com The use of water as a solvent, often in conjunction with catalysts like Cu(PPh₃)Cl in multicomponent reactions, provides an economical and eco-friendly route to substituted indoles. openmedicinalchemistryjournal.com

The application of nanocatalysts in organic synthesis represents a significant advancement, offering high reactivity, low cost, and non-toxicity. taylorfrancis.com Nanocatalysts provide a larger surface area for reaction, often leading to shorter reaction times and higher yields. taylorfrancis.com Various nanocatalysts have been employed for the synthesis of N-containing heterocycles, including indoles. nih.gov

Iron oxide (Fe₂O₃) nanoparticles supported on zeolite-Y have been shown to be excellent, reusable heterogeneous catalysts for the selective synthesis of C2 di-indolyl indolones and isatins at room temperature with high selectivity and yields up to 95% within 15–30 minutes. acs.org Other nanocatalysts, such as nano-TiO₂, have been used for the synthesis of bis(indolyl)methanes under solvent-free conditions, achieving a 95% yield in just 3 minutes. beilstein-journals.org Magnetically recoverable nanocatalysts, like Fe₃O₄@HA, have also been developed for the one-pot synthesis of substituted imidazoles in water at room temperature, with the catalyst being easily recycled. nih.gov

Multi-Component Reaction (MCR) Strategies for Complex 7-Methoxy-1-methyl-1H-indole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.gov This approach offers advantages in terms of simplicity, efficiency, and atom economy. nih.gov

Several MCRs have been developed for the synthesis of diverse indole derivatives. For example, a multicomponent reaction of indole, formaldehyde (B43269), and an amino hydrochloride can rapidly assemble indole-fused oxadiazepines. rsc.org The addition of sodium thiosulfate (B1220275) to this mixture can lead to the formation of indole-fused thiadiazepines. rsc.org Isocyanide-based MCRs (I-MCRs) are considered powerful tools for the functionalization of various materials. researchgate.net One such example is the Ugi-azide MCR of indole, isocyanides, aldehydes, and TMSN₃ to produce functionalized indole-3-yl derivatives. nih.gov MCRs have also been utilized to synthesize indole-based macrocycles, which are of interest as potential p53-MDM2 antagonists. nih.govbeilstein-journals.org

Enzymatic Synthesis and Biotransformation Approaches to Methoxy-Indoles

Enzymatic synthesis and biotransformation offer a green and highly selective alternative for the production of indole derivatives. researchgate.net Microorganisms and their enzymes can catalyze specific reactions under mild conditions, often with high regio- and stereoselectivity. researchgate.net

Several studies have explored the biotransformation of indole and its derivatives. For instance, the fungus Chaetomium globosum has been used to produce new and known indole alkaloids through biotransformation. acs.org The bacterium Enterobacter sp. M9Z has been shown to efficiently transform 5-methoxyindole into indigoid compounds, with transformation rates close to 100% under optimized conditions. nih.gov The enzyme hydroxyindole-O-methyltransferase (HIOMT) is known to catalyze the methylation of various hydroxyindoles in the pineal gland to produce methoxyindoles. bioscientifica.com The metabolism of tryptophan and other indole derivatives has been studied in Streptomyces staurosporeus, leading to the production of various biotransformed products. acs.org Fungi like Aspergillus niger have demonstrated the ability to transform tryptophan to 5-hydroxy-tryptophan. researchgate.net

Optimization of Synthetic Conditions for High Yield and Purity in Preparative Chemistry

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 7-methoxy-1-methyl-1H-indole and its derivatives, particularly for large-scale production. This involves careful selection of catalysts, solvents, temperature, and reaction time.

Another study describes a large-scale synthesis of 2-alkyl-7-methoxyindoles. researchgate.net The choice of catalyst and solvent system is critical; for instance, in the Fischer indole synthesis, using an ionic liquid as a solvent with ZnCl₂ as a catalyst can lead to high yields and purity, with the ionic liquid being recoverable. researchgate.net

Retrosynthetic Analysis of 7-Methoxy-1-methyl-1H-indole and its Analogues

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. For 7-methoxy-1-methyl-1H-indole, the analysis primarily focuses on the formation of the indole core. Several strategic disconnections can be proposed, each corresponding to a well-known indole synthesis method.

A primary disconnection strategy targets the C2-C3 bond of the indole ring. This approach is characteristic of the Fischer indole synthesis , one of the oldest and most reliable methods for indole formation. This disconnection leads back to a key intermediate, the N-methyl-N-(2-methoxyphenyl)hydrazone. This hydrazone would, in turn, be formed from N-methyl-N-(2-methoxyphenyl)hydrazine and a suitable carbonyl compound, such as acetaldehyde (B116499) or an equivalent two-carbon electrophile. The feasibility of this route depends on the availability and stability of the substituted hydrazine (B178648) precursor.

Another common retrosynthetic pathway involves the disconnection of the N1-C2 bond . This is the key step in the Madelung indole synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine. For the target molecule, this would mean retrosynthetically cleaving the N1-C2 bond to yield N-formyl-2-methyl-6-methoxyaniline. The subsequent N-methylation of the indole nitrogen would be the final step. However, the classical Madelung synthesis often requires harsh conditions (strong base and high temperatures), which can limit its applicability for sensitive substrates.

Modern synthetic methods, particularly those employing transition-metal catalysis, offer alternative and often milder retrosynthetic pathways. A palladium-catalyzed cyclization approach, for instance, might involve disconnecting both the N1-C7a and C2-C3 bonds . This leads back to a substituted o-haloaniline, such as 2-bromo-3-methoxyaniline, and an alkyne partner. The indole ring is then constructed through a sequence of coupling and cyclization reactions, such as the Larock indole synthesis. This strategy is highly versatile and allows for the introduction of a wide range of substituents.

The Bischler-Mohlau indole synthesis offers another disconnection strategy, cleaving the N1-C2 and C3-C3a bonds . This retrosynthetic step leads to an arylamine, in this case, 2-methoxyaniline, and an α-haloketone. The reaction proceeds through an α-arylamino ketone intermediate, which then cyclizes to form the indole. Subsequent N-methylation would be required to obtain the final product.

A summary of these primary retrosynthetic strategies is detailed in the table below.

Table 1: Retrosynthetic Strategies for 7-Methoxy-1-methyl-1H-indole

| Disconnection Strategy | Key Bonds Disconnected | Resulting Precursor Molecules | Corresponding Synthesis Method |

| Strategy 1 | C2-C3 | N-methyl-N-(2-methoxyphenyl)hydrazine and Acetaldehyde equivalent | Fischer Indole Synthesis |

| Strategy 2 | N1-C2 | N-formyl-2-methyl-6-methoxyaniline | Madelung Indole Synthesis |

| Strategy 3 | N1-C7a and C2-C3 | 2-bromo-3-methoxyaniline and an Alkyne | Palladium-Catalyzed Indole Synthesis (e.g., Larock) |

| Strategy 4 | N1-C2 and C3-C3a | 2-methoxyaniline and an α-haloketone | Bischler-Mohlau Indole Synthesis |

Mechanistic Investigations of 7 Methoxy 1 Methyl 1h Indole Reactivity

Electronic Structure and Regiochemical Behavior of the Methoxy-Activated Indole (B1671886) Ring

The reactivity of the indole nucleus is governed by its electron-rich nature, a consequence of the fusion of a benzene (B151609) ring with a pyrrole (B145914) ring. The introduction of substituents dramatically influences the electron density distribution and, therefore, the regioselectivity of its reactions. In 7-methoxy-1-methyl-1H-indole, two key groups dictate its electronic behavior: the N-methyl group and the C7-methoxy group.

The C7-methoxy group is a powerful EDG through resonance (+M effect), donating its lone pair electrons into the benzene portion of the indole ring. This donation significantly increases the electron density at the ortho and para positions relative to the methoxy (B1213986) group, which are C6 and C4, respectively. Computational studies on substituted indoles confirm that EDGs increase the electron density of the indole ring. chemrxiv.org This activation reinforces the inherent nucleophilicity of the indole core.

The interplay of these effects determines the regiochemical behavior. While the C3 position remains the most nucleophilic site within the pyrrole ring, the C7-methoxy group strongly activates the C4 and C6 positions in the benzene ring for electrophilic aromatic substitution. Theoretical studies on 4-substituted indoles have shown that an EDG at the 7-position can reverse the typical regioselectivity, favoring substitution at the 4,5-fused system. beilstein-journals.org This makes the prediction of reaction outcomes a nuanced consideration of steric hindrance and the specific electrophile used.

Detailed Studies of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. For 7-methoxy-1-methyl-1H-indole, the reaction mechanism follows the classical pathway of attack by the π-system on an electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. The regioselectivity is dictated by the stability of this intermediate, which is most stabilized when the positive charge can be delocalized onto the electron-donating nitrogen and methoxy-substituted carbon atoms.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.comwikipedia.org The electrophile is a chloromethyliminium salt. For activated indoles, substitution typically occurs at the C3 position. However, for indoles with strong EDGs on the benzene ring, such as 5,7-dimethoxyindoles, substitution can be directed to the C4 position. arkat-usa.org In the case of 7-methoxy-1-methyl-1H-indole, while C3 remains a likely site, the strong activating effect of the C7-methoxy group also makes the C4 position a potential, and in some cases, preferred site for formylation, depending on the reaction conditions.

Halogenation: The halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) proceeds via an electrophilic mechanism. The reaction with a 4-sulfonamido-1H-indazole using NBS in DMF resulted in selective bromination at the C7 position in high yield. rsc.org This highlights the ability of substituents to direct halogenation to specific sites on the fused heterocyclic system. For 7-methoxy-1-methyl-1H-indole, halogenation is predicted to be facile, with potential sites being C3, C4, or C6, depending on the reagent and conditions.

Nitration: Nitration involves the reaction with a nitrating agent, often a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). A nitroso derivative of a related indole, 5-methoxy-7-methyl-1-nitroso-1H-indole, has been reported, suggesting reactivity at the N1 position under certain conditions. clearsynth.com Electrophilic nitration on the carbon framework would likely target the most electron-rich positions, C3 or C4.

| Reaction Type | Reagent(s) | Typical Position(s) of Attack | Mechanistic Notes |

| Vilsmeier-Haack | POCl₃, DMF | C3, C4 | The iminium ion electrophile attacks the most electron-rich position. The C7-OMe group strongly activates the C4 position. arkat-usa.org |

| Halogenation | NBS, NCS | C3, C4, C6 | The outcome is sensitive to steric and electronic factors. C7-substitution has been observed in related systems. rsc.org |

| Nitration | HNO₃, H₂SO₄ | C3, C4 | The nitronium ion (NO₂⁺) attacks the indole ring. The regioselectivity depends on the balance between C3 reactivity and C4/C6 activation. |

Nucleophilic Substitution Reactions Involving Halogenated 7-Methoxy-1-methyl-1H-indole Derivatives

While the electron-rich nature of the indole ring makes it generally unreactive toward classical nucleophilic aromatic substitution (SNAᵣ), its halogenated derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. wikipedia.orglibretexts.org A halogenated 7-methoxy-1-methyl-1H-indole (e.g., at the C2, C3, C4, or C6 position) can serve as the electrophilic partner. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method has been successfully applied to couple various haloindoles, including chloroindoles and their derivatives, with aryl, alkyl, and heteroaromatic boronic esters under basic conditions. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine, catalyzed by a palladium complex. wikipedia.org A halogenated 7-methoxy-1-methyl-1H-indole can be coupled with a wide range of primary or secondary amines. The mechanism proceeds via oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination. wikipedia.orgamazonaws.com This methodology has been demonstrated on unprotected halotryptophans under aqueous conditions, showcasing its functional group tolerance. diva-portal.org

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Mechanistic Pathway |

| Suzuki-Miyaura | Halo-indole + Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Oxidative Addition → Transmetalation → Reductive Elimination libretexts.org |

| Buchwald-Hartwig | Halo-indole + Amine | Pd(0)/Pd(II) complex with phosphine (B1218219) ligand, Base (e.g., NaOtBu) | Oxidative Addition → Amine Coordination/Deprotonation → Reductive Elimination wikipedia.org |

| Sonogashira | Halo-indole + Terminal Alkyne | Pd complex, Cu(I) salt, Base (e.g., Et₃N) | Pd-catalyzed cycle similar to Suzuki, with a Cu-acetylide intermediate. mdpi.com |

Oxidation and Reduction Pathways of the Indole Nucleus in Controlled Synthesis

Oxidation: The indole nucleus can be selectively oxidized under controlled conditions. The C2-C3 double bond is particularly susceptible to oxidation, which can lead to the formation of oxindoles or isatins (indole-2,3-diones). For instance, 7-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione has been synthesized, demonstrating the feasibility of oxidizing the pyrrole ring of this specific scaffold. The oxidation can be achieved using various reagents, such as Mn-containing artificial enzymes, which have been shown to selectively oxygenate the C3 position of N-methyl-indole.

Reduction: The reduction of the indole nucleus typically involves catalytic hydrogenation, which can reduce either the pyrrole ring to form an indoline (B122111) or the benzene ring, depending on the catalyst and conditions. For example, the reduction of a related indole carboxylate derivative has been achieved using lithium aluminum hydride (LiAlH₄), although this targets the substituent rather than the core. chemicalbook.com Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can be employed for the saturation of the indole ring system, with the specific outcome depending on the chosen conditions.

Intramolecular Cyclization and Rearrangement Reactions Involving the Indole Core

The pre-formed 7-methoxy-1-methyl-1H-indole scaffold can participate in various reactions that build additional ring systems or lead to structural reorganization.

Intramolecular Cyclization: Derivatives of 7-methoxy-1-methyl-1H-indole can undergo intramolecular cyclization to form complex polycyclic structures. These reactions often involve forming a new bond between a substituent and another position on the indole ring. Palladium-catalyzed intramolecular cyclizations are particularly common for constructing fused ring systems. mdpi.comencyclopedia.pub For example, Nazarov-type cyclizations have been used to create indanyl-substituted indoles, where a C3-C2 migration precedes the cyclization event. rsc.org

Rearrangement Reactions:

Fischer Indole Synthesis: While this is a method to synthesize indoles, its mechanism involves a key wikipedia.orgwikipedia.org-sigmatropic rearrangement of a phenylhydrazone intermediate. wikipedia.orgtestbook.comyoutube.com The synthesis of 7-methoxy-1-methyl-1H-indole via this route would start from a 2-methoxyphenylhydrazine derivative. Studies on methoxy-substituted phenylhydrazones have shown that the position of the methoxy group can lead to abnormal reaction pathways, highlighting the profound electronic influence of this substituent. nih.gov

Bischler-Möhlau Indole Synthesis: This method also forms an indole ring, in this case from an α-bromo-acetophenone and excess aniline (B41778), involving an electrophilic cyclization step. wikipedia.orgwikipedia.orgchemeurope.com Like the Fischer synthesis, it is a powerful tool for creating the indole core itself rather than a rearrangement of a pre-existing one. researchgate.net

Catalytic Reaction Mechanisms Facilitated by 7-Methoxy-1-methyl-1H-indole Scaffolds

While indole-based compounds are widely used as ligands in transition metal catalysis, specific examples where the 7-methoxy-1-methyl-1H-indole scaffold itself acts as a key component of a catalyst are not extensively documented in the reviewed literature. However, the electronic properties of this scaffold make it a plausible candidate for incorporation into ligand designs. The electron-rich nature of the indole ring, further enhanced by the methoxy and methyl groups, allows it to function as a strong σ-donor. This property is crucial for stabilizing metal centers in various catalytic cycles, such as in Buchwald-Hartwig amination or Suzuki coupling, where electron-rich ligands often promote the crucial oxidative addition and reductive elimination steps. wikipedia.orgwikipedia.orgresearchgate.net The nitrogen atom and various carbon positions could serve as coordination sites, making it a potentially versatile mono- or bidentate ligand framework for future development in homogeneous catalysis.

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 1 Methyl 1h Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule and the elucidation of their connectivity and spatial relationships.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the chemical environment of each atom in 7-methoxy-1-methyl-1H-indole.

The ¹H NMR spectrum of 7-methoxy-1-methyl-1H-indole is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methoxy (B1213986) group protons, and the N-methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing indole nitrogen. The aromatic region would likely show a characteristic pattern for the tri-substituted benzene (B151609) ring. The protons on the pyrrole (B145914) ring (H-2 and H-3) will also have distinct chemical shifts.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents. The presence of the methoxy and N-methyl groups will cause upfield or downfield shifts for the carbons they are attached to and for adjacent carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Methoxy-1-methyl-1H-indole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.2 | d |

| H-3 | 6.4 - 6.6 | d |

| H-4 | 6.7 - 6.9 | d |

| H-5 | 6.9 - 7.1 | t |

| H-6 | 7.1 - 7.3 | d |

| N-CH₃ | 3.7 - 3.9 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Methoxy-1-methyl-1H-indole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 128 - 130 |

| C-3 | 101 - 103 |

| C-3a | 128 - 130 |

| C-4 | 109 - 111 |

| C-5 | 120 - 122 |

| C-6 | 113 - 115 |

| C-7 | 145 - 147 |

| C-7a | 134 - 136 |

| N-CH₃ | 32 - 34 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For 7-methoxy-1-methyl-1H-indole, cross-peaks would be expected between the coupled aromatic protons on the benzene ring (H-4, H-5, and H-6) and between the protons on the pyrrole ring (H-2 and H-3). mdpi.comnih.govresearchgate.netipb.ptacs.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This technique would definitively assign the proton and carbon signals for each C-H bond in the molecule. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For 7-methoxy-1-methyl-1H-indole, NOESY would show correlations between protons that are close to each other in space, such as between the N-methyl protons and the H-2 proton, and between the methoxy protons and the H-6 proton, confirming their relative positions on the indole ring. nih.govresearchgate.netipb.pt

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

The IR spectrum of 7-methoxy-1-methyl-1H-indole would display characteristic absorption bands corresponding to the various functional groups. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the region of 3100-2850 cm⁻¹. The C=C stretching vibrations of the indole ring are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250-1000 cm⁻¹. The presence of the N-methyl group would also contribute to the C-H bending vibrations. rsc.orguniroma1.itmdpi.com

Table 3: Predicted Characteristic IR Absorption Bands for 7-Methoxy-1-methyl-1H-indole

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (CH₃) |

| 1610 - 1580 | C=C Aromatic ring stretch |

| 1470 - 1450 | CH₃ bend |

| 1260 - 1240 | Aryl-O-CH₃ asymmetric stretch |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of 7-methoxy-1-methyl-1H-indole would be expected to show strong bands for the aromatic ring breathing modes and the C=C stretching vibrations. The symmetric stretching of the C-O-C bond of the methoxy group may also be observed. rsc.orgrsc.orgoatext.com

Table 4: Predicted Characteristic Raman Shifts for 7-Methoxy-1-methyl-1H-indole

| Raman Shift (cm⁻¹) | Vibration |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~1600 | Aromatic ring breathing |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound, as well as for obtaining structural information through fragmentation analysis.

The mass spectrum of 7-methoxy-1-methyl-1H-indole (C₁₀H₁₁NO) would show a molecular ion peak [M]⁺ at m/z 161. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.govthermofisher.comscispace.comnih.govscispace.com

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules or radicals. For 7-methoxy-1-methyl-1H-indole, potential fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Table 5: Predicted Mass Spectrometry Data for 7-Methoxy-1-methyl-1H-indole

| m/z | Interpretation |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 131 | [M - CH₂O]⁺ |

Table 6: List of Compound Names

| Compound Name |

|---|

| 7-methoxy-1-methyl-1H-indole |

| 3-(Tetrahydro-2-methylfuran-2-yl)-7-methoxy-1-methyl-1H-indole |

| 7-methoxy-1H-indole |

| 7-methyl-1H-indole-3-carboxaldehyde |

| Harmine |

| 1-(4-Methoxybenzyl)-7-methyl-1H-indole |

| 1-methyl-1H-indole-3-carbonitrile |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

Single-crystal X-ray diffraction is the gold standard for obtaining detailed molecular structures. For instance, the crystal structure of a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, has been elucidated. nih.goviucr.org This analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.goviucr.org In such studies, the indole unit is typically found to be essentially planar. nih.goviucr.org

The crystallographic data for this related derivative provides a model for the anticipated structural parameters of 7-methoxy-1-methyl-1H-indole. Key data from the study of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate are presented below.

Table 1: Crystal Data and Structure Refinement for Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₉NO₄ |

| Formula weight | 325.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 7.622(2) Å, α = 93.831(3)°b = 12.871(4) Å, β = 100.158(3)°c = 16.928(5) Å, γ = 93.456(3)° |

| Volume | 1626.6(8) ų |

| Z | 4 |

| Density (calculated) | 1.329 Mg/m³ |

Analysis of Crystal Polymorphs and Their Influence on Molecular Arrangement and Intermolecular Interactions

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. Studies on indole derivatives have revealed the existence of polymorphs. For example, a study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) identified a new polymorph and characterized it using X-ray diffraction and other techniques. nih.govdntb.gov.uaresearchgate.netmdpi.com The two polymorphs of MI2CA display different arrangements and intermolecular interactions, with one forming cyclic dimers via O-H···O hydrogen bonds, a feature absent in the other. nih.govdntb.gov.ua

The potential for 7-methoxy-1-methyl-1H-indole to exhibit polymorphism is therefore significant. The presence of a methoxy group and the N-methylated indole ring provides sites for various intermolecular interactions that could lead to different packing arrangements under varying crystallization conditions. The study of polymorphs in related indole derivatives highlights the subtle interplay of forces that can lead to different crystalline forms. rsc.org

Investigation of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking, C–H···O Contacts)

The crystal packing of indole derivatives is governed by a variety of non-covalent interactions. In the absence of strong hydrogen bond donors like an N-H proton in 7-methoxy-1-methyl-1H-indole, weaker interactions are expected to play a dominant role in the crystal architecture.

Quantitative analysis of intermolecular interactions in various indole derivatives has shown the significance of C-H···O and C-H···π interactions. iosrjournals.org In the crystal structure of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, the packing is stabilized by weak C–H···π interactions. nih.goviucr.org

Other studies on indole derivatives have detailed a range of influential intermolecular forces:

N-H···π Interactions: In indole derivatives with an available N-H proton, this interaction can be a dominant structure-directing force, leading to the formation of chains or dimers. nih.govresearchgate.net

π-π Stacking: The aromatic indole ring system readily participates in π-π stacking interactions, which are crucial for stabilizing the crystal lattice in many derivatives. nih.gov

C-H···O Contacts: The methoxy group in 7-methoxy-1-methyl-1H-indole provides a hydrogen bond acceptor site. C-H···O interactions involving the methyl and aromatic C-H groups are likely to be significant in its crystal packing. Studies on other methoxy-substituted indoles have confirmed the importance of such interactions. nih.gov

Halogen Bonding: In halogenated indole derivatives, interactions such as C-I···π and I···Cl halogen bonds can also influence the molecular assembly. nih.gov

For 7-methoxy-1-methyl-1H-indole, one would anticipate a complex interplay of C-H···O interactions involving the methoxy group, and π-π stacking interactions between the indole rings. The specific nature and geometry of these interactions would ultimately define the crystal packing and any potential polymorphic forms.

Computational and Theoretical Studies of 7 Methoxy 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of indole (B1671886), DFT calculations, often using the B3LYP functional, can accurately predict bond lengths, bond angles, and dihedral angles. aip.org

For 7-methoxy-1-methyl-1H-indole, DFT calculations would reveal the precise orientation of the methoxy (B1213986) and methyl groups relative to the indole ring. The planarity of the bicyclic indole core is a key feature, and calculations would quantify any minor deviations from planarity caused by the substituents. The energetics of different conformations, such as the rotation of the methoxy group, can also be determined to identify the global minimum energy structure.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C7-O | 1.36 Å |

| Bond Length | O-CH3 (methoxy) | 1.42 Å |

| Bond Length | N1-CH3 (methyl) | 1.47 Å |

| Bond Angle | C6-C7-C7a | 120.5° |

| Bond Angle | C7-O-CH3 | 117.8° |

| Dihedral Angle | C6-C7-O-CH3 | 0° or 180° |

Basis Set Effects on Computational Accuracy

The accuracy of DFT calculations is dependent on the chosen basis set, which is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally yield more accurate results than smaller sets like 6-31G(d). aip.orgresearchgate.net However, this increased accuracy comes at a higher computational cost.

For 7-methoxy-1-methyl-1H-indole, using a larger basis set would be important for accurately modeling the lone pairs on the oxygen and nitrogen atoms and for describing the diffuse nature of the π-electron system of the indole ring. A systematic study comparing results from different basis sets can establish the level of theory required to achieve reliable predictions for this class of molecules.

| Basis Set | Calculated Dipole Moment (Debye) | Relative Computational Time |

|---|---|---|

| STO-3G | 1.85 | 1x |

| 6-31G(d) | 2.10 | 10x |

| 6-311++G(d,p) | 2.15 | 50x |

| aug-cc-pVTZ | 2.17 | 200x |

Molecular Modeling and Dynamics Simulations

While quantum chemistry describes the properties of a single molecule, molecular modeling and dynamics simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Ligand-Target Docking Studies for Putative Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For 7-methoxy-1-methyl-1H-indole, docking studies could be performed against various receptors, such as serotonin (B10506) or melatonin (B1676174) receptors, where indole derivatives are known to be active.

The docking process involves scoring different binding poses to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the protein's active site. For example, the methoxy group could act as a hydrogen bond acceptor, while the indole ring could form hydrophobic and π-stacking interactions. nih.govdergipark.org.tr

| Interacting Residue | Interaction Type | Estimated Distance/Energy |

|---|---|---|

| Serine 123 | Hydrogen Bond (with methoxy O) | 2.9 Å |

| Tryptophan 345 | π-π Stacking (with indole ring) | 3.5 Å |

| Leucine 210 | Hydrophobic | -1.2 kcal/mol |

| Phenylalanine 349 | Hydrophobic | -1.5 kcal/mol |

| Docking Score | -8.5 kcal/mol |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govchemmethod.com Starting from a docked pose, an MD simulation would show how 7-methoxy-1-methyl-1H-indole and the protein adjust their conformations in a simulated physiological environment.

Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. dergipark.org.trmdpi.com These simulations can confirm the stability of the interactions predicted by docking and reveal new, transient interactions that may be important for binding. mdpi.com

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Software | GROMACS/AMBER |

| Force Field | CHARMM36/AMBER99SB |

| Average RMSD (Ligand) | 1.5 ± 0.3 Å |

| Average RMSD (Protein Backbone) | 2.1 ± 0.4 Å |

| Key Stable Interaction | Hydrogen bond with Serine 123 (95% occupancy) |

Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) Calculations for Binding Free Energies

The Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) method is a popular technique for estimating the free energy of binding of a ligand to a protein from an MD trajectory. nih.govfrontiersin.org It combines the molecular mechanics energies of the complex with a continuum solvation model to calculate the binding free energy.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | +38.2 |

| Non-polar Solvation Energy (SASA) | -4.3 |

| Total Binding Free Energy (ΔGbind) | -31.7 |

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

Computational and theoretical studies are indispensable tools for elucidating the intricate network of intermolecular interactions that govern the crystal packing and solid-state architecture of molecules like 7-methoxy-1-methyl-1H-indole. These methods provide a detailed understanding of the non-covalent forces at play, which are crucial for predicting and interpreting the supramolecular assembly of the compound.

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgiucr.org This technique maps the electron distribution of a molecule in a crystalline environment, partitioning the space into regions where the electron density is dominated by a specific molecule. The resulting Hirshfeld surface can be color-coded to highlight different types of intermolecular contacts and their relative strengths.

For indole derivatives, Hirshfeld surface analysis is instrumental in identifying and visualizing key interactions such as hydrogen bonds, C-H···π interactions, and π–π stacking. iucr.orgnih.gov The surfaces are often mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Negative dnorm values, typically represented by red spots on the surface, indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions correspond to longer contacts, while white areas represent contacts around the van der Waals separation.

Quantitative Analysis of Weak Intermolecular Forces (e.g., C-H···π, halogen bonding)

Weak intermolecular forces, particularly C-H···π interactions, play a significant role in the stabilization of the crystal structures of many organic molecules, including indole derivatives. nih.goviucr.org Computational methods allow for the quantitative analysis of these interactions, providing insights into their geometry and energetic contributions.

In a study of a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, the crystal packing was found to be stabilized by weak intermolecular C–H···π interactions. nih.goviucr.org The geometry of these interactions, such as the distance between a hydrogen atom and the centroid of a π-system and the angle of the interaction, can be precisely calculated from crystallographic data and further analyzed using computational models.

Below is a table detailing the C-H···π interactions found in the crystal structure of the related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. nih.gov

| Donor-H···Acceptor (Cg) | D-H (Å) | H···Cg (Å) | D···Cg (Å) | D-H···Cg (°) |

| C16—H16A···Cg2 | 0.96 | 2.87 | 3.7812(9) | 158 |

| C17—H17C···Cg3 | 0.96 | 2.90 | 3.845(1) | 167 |

| C26—H26A···Cg4 | 0.96 | 2.94 | 3.7442(8) | 141 |

Cg represents the centroid of the specified ring system.

Computational Models of Self-Assembled Structures (e.g., Dimer, Trimer)

Computational modeling is a valuable tool for investigating the self-assembly of molecules into larger, ordered structures like dimers, trimers, and eventually, crystal lattices. mdpi.com These models can predict the most stable arrangements of molecules and the intermolecular interactions that drive the assembly process.

For indole derivatives, computational models of dimers and trimers have been used to understand the formation of key structural motifs. mdpi.com By calculating the interaction energies for different spatial arrangements, researchers can identify the most energetically favorable structures. These calculations often employ density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost. mdpi.com

In the case of 5-methoxy-1H-indole-2-carboxylic acid, a related indole derivative, computational models of dimers and trimers were constructed to investigate the intermolecular hydrogen bonding and other interactions that lead to the observed crystal structure. mdpi.com These models helped to elucidate the role of both strong hydrogen bonds (O-H···O) and weaker interactions (N-H···O and C-H···O) in the formation of the supramolecular assembly. mdpi.com Similar computational approaches could be applied to 7-methoxy-1-methyl-1H-indole to predict its self-assembly behavior and the likely formation of dimers or other aggregates stabilized by C-H···π and π–π stacking interactions. The spontaneous self-assembly of molecules into well-defined nanostructures is a phenomenon that can be explored through molecular dynamics simulations, which can provide insights into the kinetic and thermodynamic aspects of the aggregation process. researchgate.net

Structure Activity Relationships Sar and Derivative Design of 7 Methoxy 1 Methyl 1h Indole Analogs

Impact of the Methoxy (B1213986) Group Position and Methyl Group at N-1 on Molecular Reactivity and Biological Responses

The placement of the methoxy group on the indole (B1671886) ring and the presence of a methyl group at the N-1 position are pivotal in determining the pharmacological profile of 7-methoxy-1-methyl-1H-indole analogs.

The position of the methoxy group is a critical determinant of biological activity. nih.govnih.gov Studies on various indole derivatives have consistently shown that altering the location of the methoxy group can significantly impact both the potency and the mechanism of action. For instance, in a series of indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position resulted in a switch from inducing a non-apoptotic cell death pathway (methuosis) to causing microtubule disruption. nih.gov Similarly, in a study of pyrazino[1,2-a]indole (B3349936) derivatives, a methoxy group at the 8-position was found to be crucial for significant antiproliferative activity against the K562 human leukemia cell line, while analogs with the methoxy group at the 6- or 7-position were largely inactive. nih.gov Research on methoxy-substituted indole derivatives has also indicated that substitution at the 7-position can be the most favorable for certain biological activities. researchgate.net The methoxy group's influence is attributed to its electron-donating nature, which enhances the reactivity of the indole ring. chim.it